molecular formula C9H15N3 B12328447 (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine

Katalognummer: B12328447
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: SMHGCGNICQWBKK-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a pyrazole moiety and a methylamine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the pyrazole moiety: This step often involves the reaction of the cyclopentane derivative with a pyrazole precursor under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.

    Addition: The compound can participate in addition reactions, such as Michael addition, with suitable electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Wirkmechanismus

The mechanism of action of (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine

InChI

InChI=1S/C9H15N3/c1-10-8-4-2-5-9(8)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3/t8-,9-/m1/s1

InChI-Schlüssel

SMHGCGNICQWBKK-RKDXNWHRSA-N

Isomerische SMILES

CN[C@@H]1CCC[C@H]1N2C=CC=N2

Kanonische SMILES

CNC1CCCC1N2C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.